molecular formula C6H12N2O6 B1204739 Hexamethylenetriperoxidediamine CAS No. 283-66-9

Hexamethylenetriperoxidediamine

Cat. No. B1204739
CAS RN: 283-66-9
M. Wt: 208.17 g/mol
InChI Key: HMWPNDNFTFSCEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of HMTD has been explored through various methodologies, emphasizing the importance of controlling conditions to prevent unanticipated violent reactions. Studies have shown that HMTD formation from hexamine proceeds through dissociated hexamine, with water and citric acid significantly destabilizing HMTD, highlighting the need for careful purification post-synthesis (Oxley et al., 2016).

Molecular Structure Analysis

The molecular structure of HMTD, determined through X-ray studies, reveals a planar 3-fold coordination around the two bridgehead nitrogen atoms, with N-C distances precisely measured. This unusual structure has been analyzed further through density functional theory (DFT) calculations, confirming the electronic nature and stability of this high-energy compound (Schaefer et al., 1985; Wierzbicki & Cioffi, 1999).

Chemical Reactions and Properties

HMTD exhibits significant reactivity in gas-phase reactions, particularly with alcohols, where the alcohol oxygen attacks a methylene carbon of HMTD, releasing H2O2. This reactivity is crucial for understanding HMTD's behavior under various conditions and its potential use in scientific fields beyond explosives (Colizza et al., 2015).

Physical Properties Analysis

The low vapor pressure of HMTD limits its detection through vapor-based methods, yet it has a perceptible odor due to its decomposition into volatile products under ambient conditions. This characteristic, alongside its thermal lability, presents challenges and opportunities for detection and analysis (Steinkamp et al., 2016).

Chemical Properties Analysis

The chemical properties of HMTD, particularly its sensitivity to stimuli and decomposition pathways, have been the focus of extensive research. Studies using isotopic labeling and DFT calculations have shed light on its decomposition mechanisms, emphasizing the role of moisture and additives in influencing HMTD's stability and reactivity (Oxley et al., 2016).

Scientific Research Applications

Detection and Characterization

  • Intramolecular Decomposition and Detection : HMTD, a primary explosive, decomposes under ambient conditions, forming volatile products like formic acid and ammonia. This decomposition is influenced by storage conditions and synthetic methods, providing insight into indirect detection methods through headspace measurements (Steinkamp et al., 2016).

  • Gas-phase Reactions with Alcohols : HMTD exhibits unique gas-phase reactions with alcohols. Under atmospheric pressure chemical ionization conditions, alcohols integrate into HMTD, releasing H2O2. This understanding aids in determining formation and degradation mechanisms of HMTD, potentially useful in various scientific fields (Colizza et al., 2015).

  • Resonance Raman Spectroscopy : Off-resonance Raman spectra of HMTD and its isotopologues have been studied, providing detailed insights into the vibrational structure of this molecule. This technique is effective for detecting HMTD and its photoproducts, highlighting its use in forensic applications (Leigh et al., 2016).

  • Electrospray Ionization Mass Spectrometric Detection : Enhanced detection of HMTD has been achieved through oxidation to a derivative (TMDDD) and analysis by electrospray ionization mass spectrometry. This method significantly improves detection limits and is applicable in many laboratories (Krawczyk, 2015).

  • Humidity and Ion Mobility Spectrometry : Humidity affects the ion abundance in mass spectrometry analysis of HMTD. Controlling humidity is crucial to ensure stability and reproducibility in the analysis of this unstable explosive (Newsome et al., 2014).

  • Synthesis and Degradation Studies : Studies on the synthesis and decomposition of HMTD have proposed mechanisms based on isotopic labeling, offering insights into safer handling and detection methods for this explosive (Oxley et al., 2016).

Other Applications

  • Hexamethylenetetramine in Organic Synthesis : While not directly related to HMTD, hexamethylenetetramine has been noted for its significant role in modern organic synthesis, indicating the broader utility of related compounds in chemical synthesis (Kaur & Kishore, 2013).

  • Isotopic Linkages in Precursor Materials : Investigating isotopic linkages between precursor materials (hexamine) and HMTD can aid forensic investigations of improvised explosive materials, providing a method for tracing the origins of explosives (Lock et al., 2012).

Safety And Hazards

HMTD is a highly sensitive explosive compound that is of interest to terrorists . It is destabilized by water and citric acid, making purification following initial synthesis essential in order to avoid unanticipated violent reaction . Upon discovery of suspicious chemicals, evidence of an unauthorized or suspicious chemical process, or the presence of any HMTD and precursors, personnel should immediately follow established organizational procedures, contact the bomb squad, and establish standoff distances .

properties

IUPAC Name

3,4,8,9,12,13-hexaoxa-1,6-diazabicyclo[4.4.4]tetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O6/c1-7-2-11-13-5-8(4-10-9-1)6-14-12-3-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWPNDNFTFSCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2COOCN(COO1)COOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074804
Record name Hexamethylenetriperoxidediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexamethylenetriperoxidediamine

CAS RN

283-66-9
Record name Hexamethylenetriperoxidediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=283-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexamethylenetriperoxidediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000283669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexamethylenetriperoxidediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexamethylenetriperoxidediamine

Citations

For This Compound
135
Citations
DF Laine, IF Cheng - Microchemical Journal, 2009 - Elsevier
A rapid electrochemical detection scheme for the improvised explosive, hexamethylene triperoxide diamine (HMTD) is demonstrated. This is based on the hydrolysis of HMTD releasing …
Number of citations: 24 www.sciencedirect.com
A Crowson, MS Beardah - Analyst, 2001 - pubs.rsc.org
The detection and quantification of trace amounts of hexamethylenetriperoxidediamine (HMTD), a primary organic peroxide explosive, is investigated by LC/MS. LC/MS is well suited to …
Number of citations: 83 pubs.rsc.org
K Colizza, A Yevdokimov, L McLennan… - Journal of the …, 2018 - ACS Publications
Our efforts to lower the detection limits of hexamethylene triperoxide diamine (HMTD) have uncovered previously unreported gas-phase reactions of primary and secondary amines with …
Number of citations: 11 pubs.acs.org
TKŞ EREN, AÜ ARDA, T BORA, E ERÇAĞ, R APAK - kimyakongreleri.org
Hexamethylenetriperoxidediamine (HMTD) is a cyclic peroxide-type primary explosive that has been partially characterised in recent years. It is a white solid that is exceptionally …
Number of citations: 2 www.kimyakongreleri.org
VV Kuzmin, MY Solov'ev, YB Tuzkov… - … European Journal of …, 2008 - yadda.icm.edu.pl
… Forensic investigations of some peroxides explosives: triacetonetriperoxide (TATP) and hexamethylenetriperoxidediamine (HMTD) were carried out in this work. The detonation process …
Number of citations: 14 yadda.icm.edu.pl
R Schulte-Ladbeck, P Kolla, U Karst - Analyst, 2002 - pubs.rsc.org
A rapid and simple field test for the detection of triacetonetriperoxide (TATP) and hexamethylenetriperoxidediamine (HMTD), two explosives which find significant illegal use, has …
Number of citations: 99 pubs.rsc.org
R Schulte-Ladbeck, M Vogel, U Karst - Analytical and bioanalytical …, 2006 - Springer
In the last few years, the need to determine peroxide-based explosives in solid samples and air samples has resulted in the development of a series of new analytical methods for …
Number of citations: 148 link.springer.com
J Chladek - Advances in Analysis and Detection of Explosives …, 1993 - Springer
There are two significant explosives belonging to the group of organic peroxides, namely triacetonetriperoxide (TATP) and hexamethylenetriperoxidediamine (HMTD). Previous studies …
Number of citations: 9 link.springer.com
X Xu, AM Van De Craats, EM Kok… - Journal of forensic …, 2004 - academia.edu
An HPLC-APCI-MS (/MS) method for the (trace) analysis of the most commonly encountered peroxide explosives, hexamethylenetriperoxidediamine (HMTD) and triacetonetriperoxide (…
Number of citations: 103 www.academia.edu
K Hiraoka, R Takaishi, S Ninomiya… - International Journal of …, 2023 - Elsevier
… In this study, the applicability of EDI/SIMS to the detection of explosives such as HMTD (hexamethylenetriperoxidediamine), RDX (cyclotrimethylene trinitroamine), HMX (…
Number of citations: 1 www.sciencedirect.com

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